Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate
Description
Properties
IUPAC Name |
methyl 4-[(2-piperazin-1-ylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-20-14(19)11-2-4-12(5-3-11)16-13(18)10-17-8-6-15-7-9-17/h2-5,15H,6-10H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNKBRGHNZZUWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate typically involves the reaction of 4-aminobenzoic acid with piperazine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-aminobenzoic acid is reacted with acetic anhydride to form 4-acetamidobenzoic acid.
Step 2: The resulting 4-acetamidobenzoic acid is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Scientific Research Applications of Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate
This compound is a chemical compound with diverse applications in scientific research, spanning chemistry, biology, medicine, and industry. Its utility arises from its unique combination of functional groups, which confer distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the reaction of 4-aminobenzoic acid with piperazine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: 4-aminobenzoic acid is reacted with acetic anhydride to form 4-acetamidobenzoic acid.
Step 2: The resulting 4-acetamidobenzoic acid is then reacted with piperazine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving the use of automated reactors and stringent quality control measures to ensure the purity of the final product.
Chemical Reactions
This compound undergoes various chemical reactions, including:
- Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
- Reduction: It can be reduced to form different reduced derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
- Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the benzoate ester. Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Areas of Application
- Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
- Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
- Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
- Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate involves its interaction with specific molecular targets and pathways. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also interfere with cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Target Compound :
- Structure : Benzoate ester + acetamido-piperazine-phenyl group.
- Key Features: Absence of quinoline moiety; simpler backbone compared to quinoline-containing analogs.
Quinoline-Based Analogs (C1–C7) :
- Examples: C1: Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate. C2–C7: Halogenated (Br, Cl, F) or substituted (methylthio, methoxy, trifluoromethyl) phenyl groups on quinoline.
Adamantane-Containing Analog (Compound 3.47) :
- Structure : Adamantane group linked via acetamido-piperazine to benzoate.
- Key Features : Bulky adamantane substituent increases lipophilicity and may enhance blood-brain barrier penetration .
Simpler Piperazine Analog (3-(4-Methylpiperazin-1-yl)benzoic acid) :
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Melting Point/State |
|---|---|---|---|
| Target Compound | 353.42 | Phenylpiperazine | Not reported (solid) |
| C1 (Quinoline analog) | ~480–520 (estimated) | Phenylquinoline | Crystalline solid |
| Compound 3.47 | 424.5 | Adamantane | Not reported |
| 3-(4-Methylpiperazin-1-yl)benzoic acid | 220.26 | Methylpiperazine | 187–190°C |
- Solubility: The target compound’s lower molecular weight compared to quinoline analogs (C1–C7) suggests improved aqueous solubility. Halogenated analogs (e.g., C2: Br, C3: Cl) may exhibit reduced solubility due to increased hydrophobicity .
Biological Activity
Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various findings related to its biological activity, mechanisms of action, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including receptors and enzymes. The presence of the benzoate moiety enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : The piperazine ring can modulate the activity of neurotransmitter receptors, which may contribute to its pharmacological effects.
- Cellular Interference : It may interfere with cellular processes such as apoptosis and cell cycle regulation, leading to observed anticancer effects.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
The compound has shown promise in preclinical models for anticancer activity. It appears to inhibit the proliferation of cancer cells through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have indicated that it can effectively target cancer cell lines such as breast and lung cancer.
Comparative Studies
Comparative analysis with similar compounds reveals unique aspects of this compound:
Case Studies
Several case studies have been published highlighting the therapeutic potential of this compound:
- Anticancer Efficacy : A study involving a series of synthesized derivatives showed that modifications to the piperazine moiety significantly affected anticancer potency. The most effective derivatives were those that maintained structural integrity while enhancing receptor affinity .
- Antimicrobial Resistance : Another case study explored the compound's effectiveness against resistant strains of bacteria. Results indicated that it could serve as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing Methyl 4-(2-(piperazin-1-yl)acetamido)benzoate, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions, such as coupling piperazine derivatives with benzoate precursors. Key challenges include low yields due to steric hindrance or side reactions (e.g., hydrolysis of the methyl ester). Optimization strategies include:
- Using coupling agents like EDCI/HOBt to improve amide bond formation .
- Monitoring reaction progress via thin-layer chromatography (TLC) to isolate intermediates .
- Adjusting solvent polarity (e.g., DMF or THF) to enhance solubility of intermediates .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Elemental Analysis : Verify empirical formula (e.g., %C, %H, %N matching calculated values) .
- 1H-NMR : Identify aromatic protons (δ 7.8–8.2 ppm for benzoate), piperazine CH₂ groups (δ 2.5–3.5 ppm), and methyl ester (δ 3.8–4.0 ppm) .
- X-ray Crystallography : Resolve conformational details (e.g., bond angles between piperazine and benzoate moieties, typically 105–120°) .
Q. How can researchers ensure compound purity, and what impurities are commonly observed?
- Methodological Answer :
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify residual solvents or unreacted intermediates .
- TLC : Compare Rf values against reference standards (e.g., ethyl acetate/hexane eluent systems) .
- Common impurities include hydrolyzed carboxylic acid derivatives or incomplete piperazine substitution .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?
- Methodological Answer :
- Piperazine Modifications : Replace piperazine with morpholine or pyrrolidine to alter lipophilicity and bioavailability .
- Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to the benzoate ring to enhance receptor binding .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target receptors (e.g., adenosine A2A) .
Q. What experimental approaches are used to evaluate the biological activity of this compound in vitro?
- Methodological Answer :
- Binding Assays : Radioligand competition experiments (e.g., [³H]SCH58261 for adenosine A2A receptors) to measure IC₅₀ values .
- cAMP Assays : Monitor inhibition of cAMP production in HEK293 cells transfected with target receptors .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., triple-negative breast cancer) to assess apoptosis induction .
Q. How do crystallographic data resolve discrepancies in reported molecular conformations?
- Methodological Answer :
- Angle Analysis : Compare experimental bond angles (e.g., C44–C45–C46 = 121.03°) with DFT-optimized geometries to validate stability .
- Hydrogen Bonding : Identify key interactions (e.g., N–H···O) that stabilize the crystal lattice, affecting solubility and melting points .
Q. How should researchers address contradictions in published melting points or spectroscopic data?
- Methodological Answer :
- Replication : Synthesize the compound using identical protocols (e.g., solvent, temperature) to verify reported values .
- Analytical Cross-Validation : Combine DSC (melting point) with 2D-NMR (COSY, HSQC) to confirm structural integrity .
- Contextual Factors : Consider hydration states (e.g., hydrochloride hydrates) that may alter observed melting points .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
